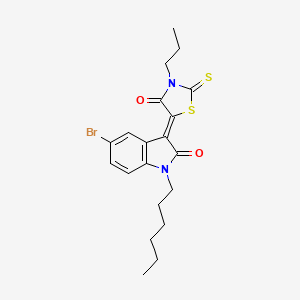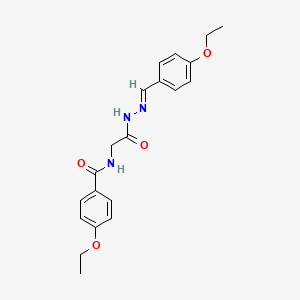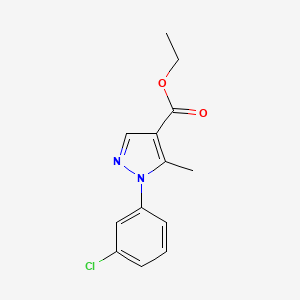
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(3-chlorophényl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle est un composé chimique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé particulier est caractérisé par la présence d'un groupe ester éthylique, d'un groupe chlorophényle et d'un groupe méthyle liés au cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(3-chlorophényl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle implique généralement la réaction de la 3-chlorobenzaldéhyde avec l'acétoacétate d'éthyle en présence d'hydrate d'hydrazine. La réaction se déroule par la formation d'un intermédiaire hydrazone, qui subit ensuite une cyclisation pour former le cycle pyrazole. Les conditions réactionnelles impliquent souvent le reflux des réactifs dans l'éthanol ou un autre solvant approprié, suivi d'une purification par recristallisation ou chromatographie.
Méthodes de production industrielle
En milieu industriel, la production du 1-(3-chlorophényl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, les procédés industriels peuvent intégrer des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-chlorophényl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés pyrazole correspondants avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent modifier le groupe chlorophényle ou le groupe ester, conduisant à différents dérivés.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides pyrazole carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner lieu à une variété de dérivés pyrazole substitués.
Applications De Recherche Scientifique
Le 1-(3-chlorophényl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme unité de base dans la synthèse de dérivés pyrazole plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans diverses maladies.
Industrie : Il est utilisé dans le développement d'agrochimiques, de produits pharmaceutiques et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 1-(3-chlorophényl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Par exemple, il peut agir comme un inhibiteur des enzymes cyclooxygénases (COX), qui sont impliquées dans la réponse inflammatoire. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(4-chlorophényl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle
- 1-(3-bromophényl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle
- 1-(3-chlorophényl)-5-éthyl-1H-pyrazole-4-carboxylate d'éthyle
Unicité
Le 1-(3-chlorophényl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle est unique en raison du positionnement spécifique des groupes chlorophényle et méthyle sur le cycle pyrazole. Cette structure unique peut influencer sa réactivité chimique et son activité biologique, le distinguant d'autres composés similaires. La présence du groupe chlorophényle, en particulier, peut renforcer son potentiel en tant qu'agent antimicrobien ou anti-inflammatoire.
Propriétés
Numéro CAS |
6630-70-2 |
|---|---|
Formule moléculaire |
C13H13ClN2O2 |
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
ethyl 1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3 |
Clé InChI |
FRWOHDBARSUUKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12019286.png)

![Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B12019301.png)


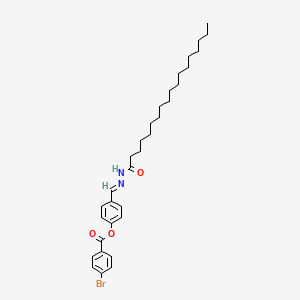
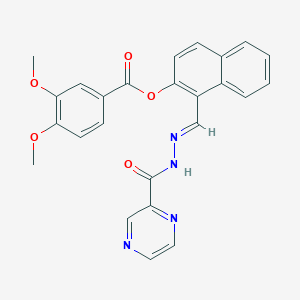
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12019335.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019341.png)
![(5E)-5-[4-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019342.png)
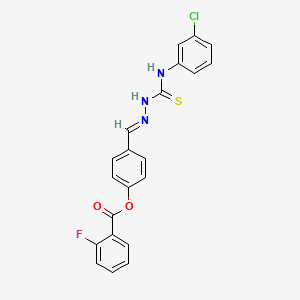
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12019350.png)
